(1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride
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Overview
Description
(1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride typically involves the reaction of 3,4-dimethylphenylhydrazine with sodium azide under acidic conditions to form the tetrazole ring. The resulting tetrazole is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
(1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1-(3,4-dimethylphenyl)-1H-tetrazole-5-thiol): Shares the tetrazole ring but has a thiol group instead of a methanamine group.
(1-(3,4-dimethylphenyl)-1H-tetrazole-5-carboxylic acid): Contains a carboxylic acid group instead of a methanamine group.
Uniqueness
(1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methanamine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methanamine group allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[1-(3,4-dimethylphenyl)tetrazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-7-3-4-9(5-8(7)2)15-10(6-11)12-13-14-15;/h3-5H,6,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRLHJVSFGVGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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